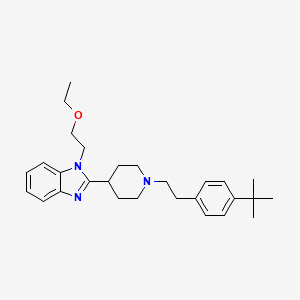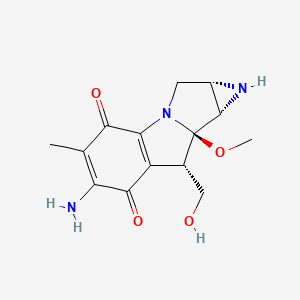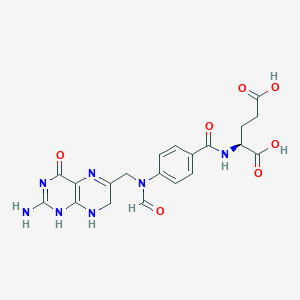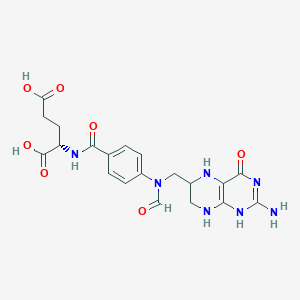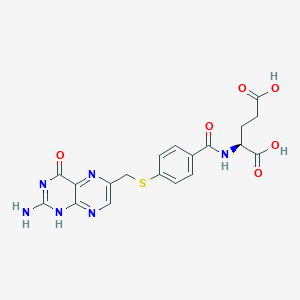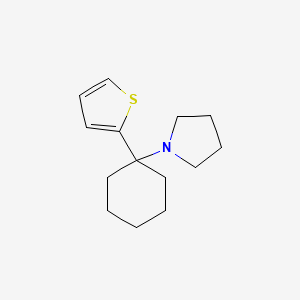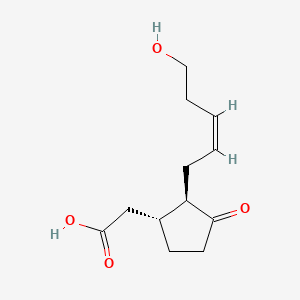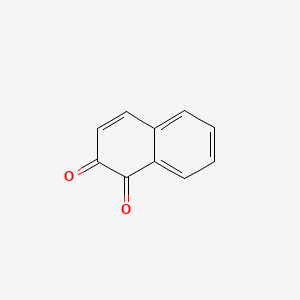![molecular formula C33H59BrN2O4S B1664589 3-{7-[(2-{[(Octadecylcarbamoyl)oxy]methyl}prop-2-en-1-yl)oxy]-7-oxoheptyl}-1,3-thiazol-3-ium bromide CAS No. 111878-47-8](/img/structure/B1664589.png)
3-{7-[(2-{[(Octadecylcarbamoyl)oxy]methyl}prop-2-en-1-yl)oxy]-7-oxoheptyl}-1,3-thiazol-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-((2-Methylene-3-(((octadecylamino)carbonyl)oxy)propoxy)carbonyl)hexyl)thiazolium is a PAF antagonist.
Scientific Research Applications
Synthesis and Derivatives
Research on derivatives of thiazole compounds, similar to the specified compound, has been conducted in various contexts. For instance, Seto, Nishiyama, and Ogura (1962) explored the synthesis of 7-hydroxycyclohepta[d] thiazol-6-one derivatives, indicating a method for generating thiazole derivatives through the treatment of specific thiourea derivatives with a base, which could be relevant for the synthesis of related compounds (Seto, Nishiyama, & Ogura, 1962). Additionally, Mahmoodi and Ghodsi (2017) reported the synthesis of novel 3-(2-oxo-2H-chromen-3-yl)-1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5-aryl-1H-pyrazol-1-ium bromides, showcasing the potential for creating complex heterocyclic compounds that incorporate thiazole units (Mahmoodi & Ghodsi, 2017).
Biological Applications
The biological applications of thiazole derivatives are diverse. Wagle, Adhikari, and Kumari (2008) synthesized a series of thiazoles with potential antimicrobial properties, demonstrating the relevance of thiazole compounds in developing new antimicrobial agents (Wagle, Adhikari, & Kumari, 2008). Gaffer, Abdel-fattah, Etman, and Abdel‐Latif (2017) explored the antioxidant activity of thiazolyl–pyrazolone derivatives, highlighting the potential of thiazole compounds in antioxidant applications (Gaffer, Abdel-fattah, Etman, & Abdel‐Latif, 2017).
Structural and Physical Properties
Understanding the structural and physical properties of thiazole derivatives is crucial for their application in scientific research. The work of Jamie C. Gaitor et al. (2015) on the crystal structure of a methimazole-based ionic liquid provides insights into the structural characteristics of thiazolium bromide compounds (Jamie C. Gaitor et al., 2015).
properties
CAS RN |
111878-47-8 |
|---|---|
Product Name |
3-{7-[(2-{[(Octadecylcarbamoyl)oxy]methyl}prop-2-en-1-yl)oxy]-7-oxoheptyl}-1,3-thiazol-3-ium bromide |
Molecular Formula |
C33H59BrN2O4S |
Molecular Weight |
659.8 g/mol |
IUPAC Name |
2-(octadecylcarbamoyloxymethyl)prop-2-enyl 7-(1,3-thiazol-3-ium-3-yl)heptanoate;bromide |
InChI |
InChI=1S/C33H58N2O4S.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-34-33(37)39-29-31(2)28-38-32(36)23-20-17-19-22-25-35-26-27-40-30-35;/h26-27,30H,2-25,28-29H2,1H3;1H |
InChI Key |
IUSFODTXNSYGCL-UHFFFAOYSA-O |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(=C)COC(=O)CCCCCC[N+]1=CSC=C1.[Br-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(=C)COC(=O)CCCCCC[N+]1=CSC=C1.[Br-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
3-(6-((2-methylene-3-(((octadecylamino)carbonyl)oxy)propoxy)carbonyl)hexyl)thiazolium MOCOHT |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




